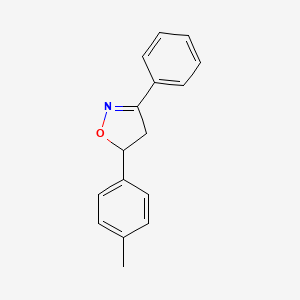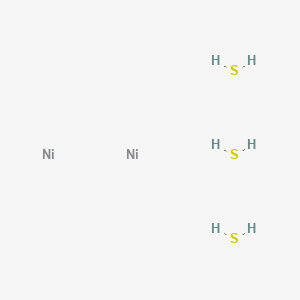![molecular formula C10H9ClO2 B14715605 2-[Chloro(phenyl)methylidene]-1,3-dioxolane CAS No. 22060-00-0](/img/structure/B14715605.png)
2-[Chloro(phenyl)methylidene]-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Chloro(phenyl)methylidene]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a chloro group attached to a phenyl ring, which is further connected to a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(phenyl)methylidene]-1,3-dioxolane typically involves the reaction of chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include:
Reagents: Chlorobenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Toluene or another suitable organic solvent
Temperature: Reflux conditions (approximately 110-120°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[Chloro(phenyl)methylidene]-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (room temperature to reflux)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone), temperature (room temperature to reflux)
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., tetrahydrofuran), temperature (room temperature to reflux)
Major Products
Substitution: Substituted dioxolanes with various functional groups
Oxidation: Oxidized derivatives such as quinones
Reduction: Reduced derivatives such as alcohols
科学研究应用
2-[Chloro(phenyl)methylidene]-1,3-dioxolane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[Chloro(phenyl)methylidene]-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The chloro group and the dioxolane ring may play crucial roles in its binding affinity and specificity. The exact pathways involved can vary based on the context of its use.
相似化合物的比较
2-[Chloro(phenyl)methylidene]-1,3-dioxolane can be compared with other similar compounds, such as:
2-[Bromo(phenyl)methylidene]-1,3-dioxolane: Similar structure but with a bromo group instead of a chloro group.
2-[Fluoro(phenyl)methylidene]-1,3-dioxolane: Similar structure but with a fluoro group instead of a chloro group.
2-[Iodo(phenyl)methylidene]-1,3-dioxolane: Similar structure but with an iodo group instead of a chloro group.
The uniqueness of this compound lies in its specific chemical properties and reactivity, which can be leveraged for targeted applications in research and industry.
属性
CAS 编号 |
22060-00-0 |
|---|---|
分子式 |
C10H9ClO2 |
分子量 |
196.63 g/mol |
IUPAC 名称 |
2-[chloro(phenyl)methylidene]-1,3-dioxolane |
InChI |
InChI=1S/C10H9ClO2/c11-9(10-12-6-7-13-10)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI 键 |
IIOHSUMJNQFHMV-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=C(C2=CC=CC=C2)Cl)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



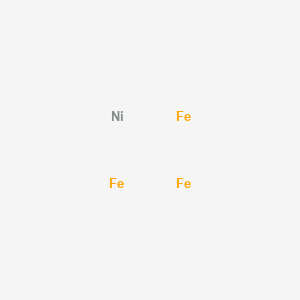

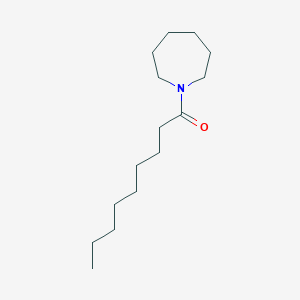
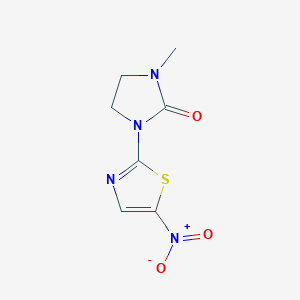
![N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14715562.png)
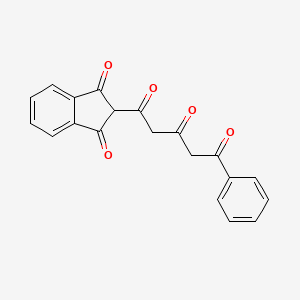
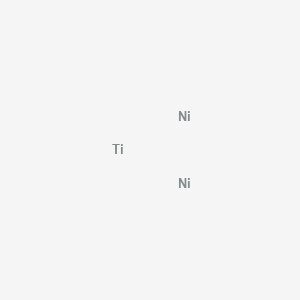
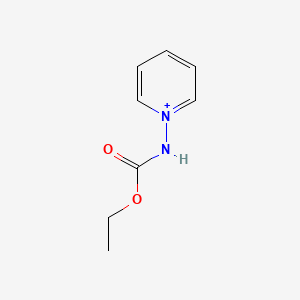

![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
